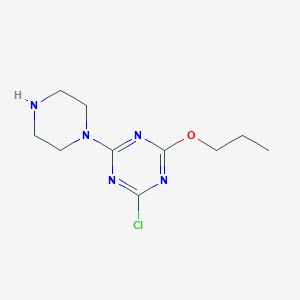

2-Chloro-4-(piperazin-1-yl)-6-propoxy-1,3,5-triazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cloro-4-(piperazin-1-il)-6-propoxi-1,3,5-triazina es un compuesto orgánico heterocíclico que pertenece a la familia de las triazinas. Las triazinas son conocidas por sus diversas aplicaciones en varios campos, incluyendo la agricultura, la industria farmacéutica y la ciencia de los materiales.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-Cloro-4-(piperazin-1-il)-6-propoxi-1,3,5-triazina normalmente implica los siguientes pasos:

Materiales de partida: La síntesis comienza con materiales de partida fácilmente disponibles como el cloruro de cianúrico, la piperazina y el alcohol propílico.

Condiciones de reacción: La reacción se lleva a cabo en un disolvente orgánico, como el diclorometano o el acetonitrilo, bajo condiciones de reflujo. La temperatura se mantiene entre 60-80°C.

Pasos de la reacción:

Métodos de Producción Industrial

La producción industrial de este compuesto sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica:

Procesamiento por lotes o continuo: Dependiendo de la escala, la reacción puede llevarse a cabo en reactores por lotes o en reactores de flujo continuo.

Purificación: El producto bruto se purifica utilizando técnicas como la recristalización o la cromatografía en columna para obtener la pureza deseada.

Análisis de las Reacciones Químicas

Tipos de Reacciones

2-Cloro-4-(piperazin-1-il)-6-propoxi-1,3,5-triazina se somete a varias reacciones químicas, incluyendo:

Sustitución nucleófila: El grupo cloro puede ser sustituido por nucleófilos como las aminas o los tioles.

Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes.

Hidrólisis: El anillo de triazina puede ser hidrolizado en condiciones ácidas o básicas.

Reactivos y Condiciones Comunes

Sustitución nucleófila: Reactivos como la azida de sodio o las aminas primarias en presencia de una base.

Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Hidrólisis: Soluciones acuosas ácidas o básicas.

Principales Productos Formados

Sustitución nucleófila: Formación de triazinas sustituidas con varios grupos funcionales.

Oxidación y reducción: Formación de derivados oxidados o reducidos del compuesto.

Hidrólisis: Productos de descomposición del anillo de triazina, que conducen a moléculas orgánicas más sencillas.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(piperazin-1-yl)-6-propoxy-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted triazines with various functional groups.

Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.

Hydrolysis: Breakdown products of the triazine ring, leading to simpler organic molecules.

Aplicaciones Científicas De Investigación

2-Cloro-4-(piperazin-1-il)-6-propoxi-1,3,5-triazina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se investiga por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.

Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos.

Mecanismo De Acción

El mecanismo de acción de 2-Cloro-4-(piperazin-1-il)-6-propoxi-1,3,5-triazina implica su interacción con objetivos moleculares específicos:

Objetivos moleculares: El compuesto puede interactuar con enzimas o receptores, modulando su actividad.

Vías implicadas: Puede influir en las vías de señalización relacionadas con la inflamación, la proliferación celular o la apoptosis.

Comparación Con Compuestos Similares

Compuestos Similares

2-Cloro-4-(piperazin-1-il)fenol: Comparte la porción de piperazina, pero difiere en la estructura del anillo aromático.

Otras triazinas: Compuestos como la atrazina y la simazina, que se utilizan ampliamente como herbicidas.

Singularidad

Características estructurales: La combinación de los grupos cloro, piperazina y propoxi en el anillo de triazina lo hace único.

Propiedades

Fórmula molecular |

C10H16ClN5O |

|---|---|

Peso molecular |

257.72 g/mol |

Nombre IUPAC |

2-chloro-4-piperazin-1-yl-6-propoxy-1,3,5-triazine |

InChI |

InChI=1S/C10H16ClN5O/c1-2-7-17-10-14-8(11)13-9(15-10)16-5-3-12-4-6-16/h12H,2-7H2,1H3 |

Clave InChI |

RZQLHZDMPGPARK-UHFFFAOYSA-N |

SMILES canónico |

CCCOC1=NC(=NC(=N1)N2CCNCC2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11789134.png)

![3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11789159.png)